3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one

Description

Contextual Significance of Cyclobutanone (B123998) Frameworks in Contemporary Organic Chemistry

Inherent Ring Strain and Its Influence on Molecular Architecture and Reactivity

The chemistry of cyclobutane (B1203170) frameworks is dominated by the concept of ring strain, a form of instability resulting from non-ideal bond angles and conformations. wikipedia.org This strain is a combination of angle strain and torsional strain. libretexts.orglibretexts.org

Angle Strain: The carbon atoms in a cyclobutane ring are sp³-hybridized and ideally prefer a tetrahedral bond angle of 109.5°. wikipedia.orgchemistrysteps.com However, the geometry of the four-membered ring forces these angles to compress significantly. In a planar conformation, the internal angles would be 90°. To alleviate some torsional strain, cyclobutane adopts a puckered or "butterfly" conformation, which further reduces the bond angles to approximately 88°. libretexts.org This deviation from the ideal angle creates substantial angle strain, weakening the C-C bonds and increasing the molecule's potential energy. libretexts.org

Torsional Strain: In a perfectly planar cyclobutane, all hydrogen atoms on adjacent carbons would be fully eclipsed, leading to high torsional strain. libretexts.org The puckered conformation helps to relieve some of this strain by slightly staggering the hydrogens, but considerable eclipsing interactions remain. libretexts.orgmasterorganicchemistry.com

The combination of these factors results in a significant total ring strain for cyclobutane, estimated to be around 26.3 kcal/mol. wikipedia.orgmasterorganicchemistry.com This stored energy makes the ring susceptible to reactions that lead to its opening or rearrangement, as these processes release the inherent strain. libretexts.orgmasterorganicchemistry.com Consequently, cyclobutanes are more reactive than their acyclic or larger-ring counterparts like cyclopentane (B165970) and cyclohexane, which have much lower ring strain. libretexts.orgchemistrysteps.com

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

|---|---|---|

| Cyclopropane (B1198618) | 27.6 - 29 | 60° |

| Cyclobutane | 26.3 | ~88° (puckered) |

| Cyclopentane | ~6.5 | ~105° (envelope) |

| Cyclohexane | ~0 | ~109.5° (chair) |

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

The high reactivity conferred by ring strain makes cyclobutanones exceptionally useful building blocks in organic synthesis. researchgate.netbaranlab.org They can be readily prepared through methods such as [2+2] cycloadditions. researchgate.netnih.govorganic-chemistry.org Once formed, they serve as precursors to a diverse range of other molecular structures through predictable and often stereoselective transformations. researchgate.netnih.gov

Key synthetic applications include:

Ring-Opening Reactions: The strained ring can be opened under various conditions (thermal, photochemical, or catalytic) to generate linear compounds. researchgate.netnih.gov

Ring Expansions: Cyclobutanones are common precursors for the synthesis of five-membered rings (cyclopentanones) and six-membered rings through reactions like the Baeyer-Villiger oxidation or other rearrangement processes. researchgate.net

Rearrangements: Under thermal or photochemical stimulus, cyclobutanone derivatives can undergo complex rearrangements to afford intricate polycyclic systems. nih.govresearchgate.net

These transformations have been leveraged in the total synthesis of bioactive compounds where the four-membered ring serves as a key strategic intermediate. researchgate.net

The Dimethoxy Ketal Moiety: Structural Features and Chemical Implications

The presence of a dimethoxy ketal group, as seen in the 3,3-dimethoxy moiety of the target molecule, introduces another layer of strategic control over the reactivity of the cyclobutanone system. Ketals are primarily known for their role as protecting groups for carbonyl functionalities. wikipedia.org

Protection Strategies for Carbonyl Groups and Their Impact on Cyclobutanone Reactivity

In a molecule with multiple reactive sites, it is often necessary to temporarily "mask" one functional group to allow a chemical transformation to occur selectively at another site. wikipedia.org This is the role of a protecting group. Acetals and ketals are the most common protecting groups for aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org

A dimethoxy ketal is typically formed by reacting a ketone with methanol (B129727) under acidic conditions. organic-chemistry.org The key features of this protecting group are:

Stability: Ketals are stable to a wide range of reaction conditions, particularly those involving bases, nucleophiles, and hydrides. wikipedia.org

Lability: They are readily removed (deprotected) by treatment with aqueous acid, which hydrolyzes the ketal to regenerate the original carbonyl group. wikipedia.org

In the context of a cyclobutanone derivative, protecting a carbonyl group as a ketal allows chemists to perform reactions on other parts of the strained ring without interference from the otherwise reactive ketone.

Distinctive Reactivity Profiles Conferred by Geminal Dimethoxy Substitution on a Strained Ring System

Furthermore, the presence of the two electron-donating methoxy (B1213986) groups can influence the electronic properties of the ring. This can affect the reactivity of adjacent functional groups and the susceptibility of the ring to certain types of reactions, such as those involving cationic intermediates. The stability of the ketal functionality itself is also influenced by the strained environment, potentially altering the conditions required for its formation or cleavage compared to acyclic analogues.

Positioning of 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one within Cyclobutanone Ketal Research

While extensive research exists on cyclobutanones and ketal protecting groups individually, the specific compound this compound occupies a unique niche. Its structure is notable for containing both a reactive ketone at the C1 position and a protected ketone (the dimethoxy ketal) at the C3 position, creating a β-dicarbonyl equivalent within a strained four-membered ring. The C2 position is fully substituted with two methyl groups, which sterically shields the adjacent carbonyl group and prevents enolization in that direction.

This combination of features positions this compound as a potentially valuable and highly functionalized synthetic building block. It offers the possibility for selective reactions at the C1 ketone while the C3 position remains masked. Subsequent deprotection of the ketal would unmask the second ketone, opening pathways for intramolecular cyclizations or further functionalization to create complex bicyclic or spirocyclic systems. Its inherent ring strain provides a latent driving force for ring-opening or rearrangement reactions, which could be exploited to synthesize highly substituted acyclic or larger cyclic compounds. researchgate.netnih.gov While specific studies on this exact molecule are not prominent in the literature, its structure embodies the principles of using substitution and protecting groups to create sophisticated and versatile intermediates for advanced organic synthesis.

| Compound Name | Molecular Formula | Structure |

|---|---|---|

| This compound | C₈H₁₄O₃ | A cyclobutanone ring with a carbonyl group at position 1, two methyl groups at position 2, and two methoxy groups at position 3. |

| Cyclopropane | C₃H₆ | A three-membered cycloalkane. |

| Cyclobutane | C₄H₈ | A four-membered cycloalkane. |

| Cyclopentane | C₅H₁₀ | A five-membered cycloalkane. |

| Cyclohexane | C₆H₁₂ | A six-membered cycloalkane. |

Overview of Prior Research on Highly Substituted Cyclobutanones and Ketal Derivatives

Research into highly substituted cyclobutanones has revealed a rich and diverse chemistry. These strained four-membered rings are valuable synthetic intermediates, often participating in ring-expansion, ring-opening, and rearrangement reactions. The presence of multiple substituents significantly influences the stability and reactivity of the cyclobutane core. For instance, gem-disubstitution at the C2 position can enforce specific conformations and influence the stereochemical outcome of reactions at the carbonyl group.

The synthesis of highly substituted cyclobutanones can be achieved through various methods, including [2+2] cycloadditions, ring expansions of cyclopropanes, and intramolecular cyclizations. nih.gov The reactivity of these systems is often dominated by the relief of ring strain. For example, the Baeyer-Villiger oxidation of cyclobutanones provides a route to γ-lactones, while thermal or photochemical reactions can lead to ring-opening to form butene derivatives or fragmentation to smaller molecules.

Ketal derivatives of cyclobutanones, where the carbonyl group is protected as a diether, introduce another layer of chemical functionality. Ketals are generally stable to nucleophiles and reducing agents, providing a valuable tool for selective transformations elsewhere in a molecule. However, the formation and cleavage of ketals can be influenced by the steric environment around the carbonyl group. In highly substituted systems, the formation of a ketal can be challenging, and its stability may be altered. Research has shown that ketals of cyclic ketones can be used in olefination reactions of aromatic carbonyls to produce unsaturated carboxylic acids. chemistryviews.org Furthermore, N,O-ketals derived from cyclobutanones have been shown to undergo halogen-induced oxidative rearrangement to yield pyrrolidone derivatives. nih.govresearchgate.net

The table below summarizes some representative reactions of substituted cyclobutanones found in the literature, which could be analogous to the potential reactivity of this compound.

| Reaction Type | Reagents | Product Type | Reference |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | γ-Lactone | N/A |

| Reduction | Hydride reagents (e.g., NaBH4) | Cyclobutanol (B46151) | acs.org |

| Ring Expansion | Diazomethane (B1218177) | Cyclopentanone | N/A |

| Oxidative Rearrangement (of N,O-ketals) | Halogens | Pyrrolidone derivatives | nih.govresearchgate.net |

| Olefination (of ketals) | Aromatic aldehydes, Triflic acid | Unsaturated carboxylic acids | chemistryviews.org |

Unique Research Challenges and Opportunities Presented by the 2,2-Dimethyl and 3,3-Dimethoxy Architecture

The specific structure of this compound, featuring a gem-dimethyl group adjacent to a ketal-like dimethoxy group on the cyclobutane ring, presents a unique set of research challenges and opportunities.

Research Challenges:

Synthesis: The synthesis of this molecule is a primary challenge. The high degree of substitution, particularly the adjacent quaternary centers, could lead to significant steric hindrance, making bond formation difficult. Standard cyclobutanone syntheses may not be directly applicable or could result in low yields.

Stability: The juxtaposition of the electron-donating methoxy groups and the bulky dimethyl groups on a strained four-membered ring could lead to unusual electronic effects and potential ring strain. This might make the molecule prone to rearrangement or decomposition under certain conditions.

Reactivity of the Ketal: While the dimethoxy groups are formally a ketal of a hypothetical 3-keto precursor, their presence on the cyclobutane ring adjacent to the carbonyl group could influence the reactivity of the C1 ketone. The stability of this internal ketal-like functionality to acidic or basic conditions would need to be carefully evaluated.

Research Opportunities:

Novel Rearrangements: The unique substitution pattern could enable novel rearrangement reactions. For example, treatment with Lewis acids could induce a Wagner-Meerwein type rearrangement involving migration of one of the methyl groups or the methoxy groups, potentially leading to new carbocyclic or heterocyclic scaffolds.

Stereoselective Transformations: The sterically demanding environment created by the gem-dimethyl group could be exploited to achieve high levels of stereoselectivity in reactions at the carbonyl group. Nucleophilic attack would be expected to occur from the less hindered face of the molecule.

Precursor to Complex Molecules: If the challenges of its synthesis can be overcome, this compound could serve as a valuable building block for the synthesis of more complex molecules. The functional groups present (a ketone and a protected ketone equivalent) offer multiple handles for further chemical modification.

The table below outlines some hypothetical spectroscopic data for this compound, based on typical values for similar structures.

| Spectroscopic Technique | Expected Features |

| 1H NMR | Singlets for the two methyl groups and the two methoxy groups. A singlet for the C4 methylene (B1212753) protons. |

| 13C NMR | Resonances for the carbonyl carbon, the quaternary carbons bearing the methyl and methoxy groups, the methyl carbons, the methoxy carbons, and the methylene carbon. |

| IR Spectroscopy | A strong absorption band in the region of 1780-1800 cm-1, characteristic of a cyclobutanone carbonyl group. C-O stretching bands for the methoxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Cyclobutane Ring Formation Strategies in Ketal Synthesis

The cornerstone of synthesizing this compound lies in the efficient construction of the 2,2-dimethylcyclobutanone precursor. Various synthetic strategies can be employed to form this four-membered ring system, each with its own set of advantages and limitations.

[2+2] Cycloaddition Reactions for Cyclobutanone Precursors

The [2+2] cycloaddition reaction is a powerful and widely utilized method for the synthesis of cyclobutane rings. This approach involves the concerted or stepwise union of two unsaturated components to form a four-membered ring. Both photochemical and thermal methods are employed, with the choice of reactants and conditions being crucial for achieving the desired substitution pattern.

Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of cyclobutane derivatives. These reactions typically involve the excitation of one of the alkene components to a triplet state, which then adds to the ground state of the second alkene in a stepwise fashion, proceeding through a 1,4-diradical intermediate. The formation of the 2,2-dimethylcyclobutanone ring via this method could theoretically be achieved through the cycloaddition of isobutylene with a suitable ketene (B1206846) equivalent under photochemical conditions. The regioselectivity of the addition would be critical to ensure the formation of the desired isomer.

| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |

| Isobutylene | Ketene Acetal (B89532) | UV irradiation | 2,2-Dimethylcyclobutanone precursor | Stepwise mechanism via diradical intermediate. |

The thermal [2+2] cycloaddition of ketenes with alkenes is a synthetically valuable method for the direct formation of cyclobutanones. chemtube3d.com Unlike the photochemical cycloaddition of two simple alkenes, the reaction of a ketene with an alkene is thermally allowed and often proceeds with high stereospecificity. The ketene, with its sp-hybridized central carbon, can approach the alkene in a perpendicular fashion, allowing for a concerted [π2s + π2a] cycloaddition, where the ketene acts as the antarafacial component.

For the synthesis of 2,2-dimethylcyclobutanone, two primary disconnection strategies exist: the reaction of ketene with isobutylene or the reaction of dimethylketene with ethylene. The cycloaddition of ketene with isobutylene would directly yield the desired 2,2-dimethylcyclobutanone. Alternatively, the reaction of dimethylketene, which can be generated in situ from isobutyryl chloride and a non-nucleophilic base, with ethylene gas under pressure would also afford the target cyclobutanone. nih.govbohrium.com The control of reaction conditions, such as temperature and pressure, is crucial to optimize the yield and minimize side reactions, including the dimerization of the highly reactive ketene. encyclopedia.pub

| Ketene Component | Alkene Component | Product | Synthetic Utility |

| Ketene (H₂C=C=O) | Isobutylene ((CH₃)₂C=CH₂) | 2,2-Dimethylcyclobutan-1-one | Direct route to the target precursor. |

| Dimethylketene ((CH₃)₂C=C=O) | Ethylene (H₂C=CH₂) | 2,2-Dimethylcyclobutan-1-one | Alternative route, requires generation of a substituted ketene. |

Intramolecular Cyclialkylation and Ring-Closing Approaches

Intramolecular cyclization reactions provide a powerful alternative to cycloadditions for the formation of cyclic compounds. In the context of 2,2-dimethylcyclobutanone synthesis, this would typically involve the cyclization of a linear precursor containing the pre-installed gem-dimethyl group and a suitable leaving group. For instance, the intramolecular cyclization of a γ,γ-dimethyl-δ-haloketone or a related derivative under basic conditions could lead to the formation of the desired four-membered ring. The success of such a strategy hinges on the ability to favor the 4-exo-tet cyclization pathway over competing intermolecular reactions and elimination pathways. The choice of the base and reaction conditions is critical to achieving a successful ring closure.

A notable example of an intramolecular approach is the cyclization of 4,4-dimethyl-5-halopentan-2-one derivatives. Treatment of such a substrate with a strong, non-nucleophilic base can induce an intramolecular SN2 reaction, where the enolate of the ketone displaces the halide to form the cyclobutane ring.

| Precursor | Reagents | Product | Key Considerations |

| 4,4-dimethyl-5-halopentan-2-one | Strong, non-nucleophilic base (e.g., NaH, LDA) | 2,2-Dimethylcyclobutan-1-one | Competition between cyclization, elimination, and intermolecular reactions. |

Ring Construction via Geminal Dialkylation of Protected Carbonyl Groups

Another strategic approach to the 2,2-dimethylcyclobutanone core involves the construction of the ring followed by the introduction of the gem-dimethyl group, or the geminal dialkylation of a pre-formed cyclobutanone precursor. However, the direct geminal dialkylation of cyclobutanone can be challenging. A more controlled approach involves the use of a protected carbonyl group, such as a dithiane. For instance, the formation of a cyclobutanone dithiane precursor allows for the deprotonation at the C2 position, followed by sequential alkylation with methyl iodide to introduce the two methyl groups. Subsequent deprotection of the dithiane would then yield the desired 2,2-dimethylcyclobutanone. This method offers a high degree of control over the introduction of the gem-dimethyl moiety.

| Starting Material | Reagents | Intermediate | Final Product |

| Cyclobutanone | 1. 1,3-Propanedithiol, H⁺ 2. n-BuLi 3. CH₃I (2 equiv.) 4. Deprotection (e.g., HgCl₂, CaCO₃, aq. CH₃CN) | 2,2-Dimethyl-1,3-dithianylcyclobutane | 2,2-Dimethylcyclobutan-1-one |

Functionalization and Derivatization Approaches Towards this compound

Once the 2,2-dimethylcyclobutanone core has been synthesized, the final step towards the target molecule is the introduction of the 3,3-dimethoxy functionality. This transformation requires the oxidation of the C3 position to a carbonyl group, followed by ketalization.

A plausible and efficient route to this compound involves starting from 2,2-dimethyl-1,3-cyclobutanedione. This dione can be synthesized through the dimerization of dimethylketene. The subsequent reaction of 2,2-dimethyl-1,3-cyclobutanedione with methanol under acidic catalysis would lead to the selective ketalization of one of the carbonyl groups. The less sterically hindered carbonyl is expected to react preferentially, yielding the desired this compound. The reaction is typically driven to completion by the removal of water, often using a dehydrating agent or a Dean-Stark apparatus.

| Starting Material | Reagents | Product | Reaction Type |

| 2,2-Dimethyl-1,3-cyclobutanedione | Methanol (CH₃OH), Acid catalyst (e.g., H₂SO₄, TsOH) | This compound | Acid-catalyzed ketalization |

This selective functionalization highlights a key strategy in organic synthesis where the differential reactivity of functional groups within a molecule is exploited to achieve a specific transformation.

Advanced Synthetic Methodologies for this compound and Structurally Related Cyclobutanone Ketals

The synthesis of complex organic molecules such as this compound requires precise and efficient methodologies. Research into the formation of cyclobutanone derivatives has led to the development of advanced techniques for introducing specific functional groups and controlling stereochemistry. This article explores key synthetic strategies relevant to the preparation of this compound and its chiral analogues, focusing on ketalization, alkylation, and asymmetric synthesis.

1 Introduction of Geminal Dimethoxy Groups (Ketalization) on Cyclobutanone Skeletons

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, and the formation of ketals is a common method to achieve this. The introduction of a geminal dimethoxy group onto a cyclobutanone skeleton transforms the ketone into a dimethyl ketal, which is stable under basic and nucleophilic conditions.

The most prevalent method for this transformation is the acid-catalyzed reaction of the ketone with an orthoformate, typically trimethyl orthoformate (TMOF), in the presence of an alcohol like methanol. organic-chemistry.orgwikipedia.org The reaction equilibrium is driven forward by the removal of water, which is efficiently scavenged by TMOF as it hydrolyzes to form methanol and methyl formate. organic-chemistry.org Various acid catalysts can be employed, ranging from strong mineral acids like hydrochloric acid to Lewis acids and solid-supported acids. nih.gov The reaction is generally high-yielding and can be performed under mild conditions, making it compatible with a range of functional groups. nih.gov

For a substrate such as 2,2-dimethylcyclobutanone, the ketalization process would proceed as follows:

Reactants : 2,2-dimethylcyclobutanone, trimethyl orthoformate, methanol

Catalyst : A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, HCl) nih.govgoogle.com

Product : 1,1-Dimethoxy-2,2-dimethylcyclobutane

This transketalization can also be achieved starting from a ketone and reacting it with 2,2-dimethoxypropane, although this can sometimes lead to byproducts if the reaction temperature is not carefully controlled. google.com The use of TMOF is often preferred for its efficiency and the clean conversion to the desired dimethyl ketal. organic-chemistry.orggoogle.com

2 Alkylation and Substitution at the 2,2-Position of Cyclobutanone Ketals

A key structural feature of the target molecule is the gem-dimethyl group at the C-2 position, adjacent to the ketone. The introduction of this motif can be a significant synthetic challenge. One plausible strategy involves the sequential alkylation of a cyclobutanone precursor. This typically involves the formation of an enolate using a strong base, followed by quenching with an alkylating agent like methyl iodide. Introducing a second alkyl group at the same position requires repeating the process, which can be complicated by steric hindrance and competing side reactions.

A more direct approach for gem-dimethylation has been reported using organometallic reagents. For instance, dimethyltitanium dichloride has been shown to convert ketones directly into their corresponding gem-dimethyl derivatives under mild conditions. rsc.org This method offers a potential route to install the C-2 dimethyl group in a single step.

Alternatively, the synthesis can be designed around a starting material that already contains the gem-dimethylcyclobutane framework. nih.gov Such precursors can be generated through various methods, including photochemical [2+2] cycloadditions. nih.gov Once the gem-dimethylated cyclobutane ring is formed, subsequent reactions can be performed to install the required ketone and ketal functionalities.

3 Conversion of Precursors to the Target Compound

The synthesis of this compound can be envisioned from a precursor like 2,2-dimethylcyclobutane-1,3-dione. This symmetrical dione presents the challenge of selective monofunctionalization. To generate the target molecule, one of the carbonyl groups must be selectively converted into a dimethyl ketal while the other remains a ketone.

Selective monoketalization of a symmetric 1,3-dione can be achieved under carefully controlled reaction conditions, often using a stoichiometric amount of the protecting group reagents. The slightly different electronic environments and steric accessibility of the carbonyls in the transition state can lead to a preference for single protection.

A plausible synthetic route is outlined below:

Starting Material : 2,2-Dimethylcyclobutane-1,3-dione.

Selective Monoketalization : The dione is treated with one equivalent of methanol and a catalytic amount of acid in the presence of a dehydrating agent. Alternatively, reaction with trimethyl orthoformate under controlled conditions can yield the desired monoketal.

Product : this compound.

This approach is efficient as it builds upon a precursor that already contains the core carbon skeleton and the necessary oxygen functionalities at the correct positions.

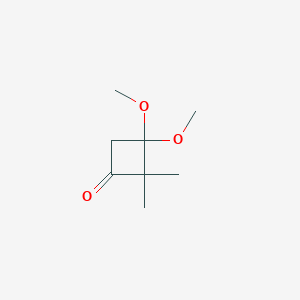

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethoxy-2,2-dimethylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2)6(9)5-8(7,10-3)11-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOWJRHSFUZRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC1(OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethoxy 2,2 Dimethylcyclobutan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum is used to identify the number of distinct proton environments and their connectivity through spin-spin coupling. The structure of 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one contains three chemically distinct sets of protons.

Gem-dimethyl Protons (C(CH₃)₂): The two methyl groups at the C2 position are chemically equivalent due to free rotation around the C-C single bond. These six protons are expected to produce a single, sharp signal (a singlet) as there are no adjacent protons to couple with.

Dimethoxy Protons (C(OCH₃)₂): Similarly, the two methoxy (B1213986) groups at the C3 position are equivalent. Their six protons would generate a distinct singlet in the spectrum.

Cyclobutane (B1203170) Methylene (B1212753) Protons (-CH₂-): The two protons on the C4 carbon are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises because the ring is asymmetric. Consequently, they are expected to appear as two separate signals, likely as a pair of doublets (an AX or AB system) due to geminal coupling with each other.

The predicted chemical shifts are based on the electronic environment of the protons. Protons on carbons adjacent to electronegative oxygen atoms (methoxy groups) are shifted downfield, while protons on alkyl groups appear further upfield.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₂ | ~1.2 | Singlet | 6H |

| -C(OCH ₃)₂ | ~3.2 | Singlet | 6H |

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, six distinct carbon signals are predicted, corresponding to each unique carbon atom in the structure.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear significantly downfield, typically above 200 ppm.

Ketal Carbon (C(OCH₃)₂): The C3 carbon, bonded to two oxygen atoms, is also highly deshielded and is expected in the 90-110 ppm region.

Quaternary Carbons (C2 and C3): The C2 carbon, bearing the gem-dimethyl groups, will appear as a quaternary signal.

Methylene Carbon (-CH₂-): The C4 carbon of the cyclobutane ring.

Methyl Carbons (-CH₃): The carbons of the two gem-dimethyl groups and the two methoxy groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (C1) | > 200 |

| C (OCH₃)₂ (C3) | 90 - 110 |

| -OC H₃ | 50 - 60 |

| C (CH₃)₂ (C2) | 40 - 50 |

| -C H₂- (C4) | 35 - 45 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this molecule, the primary use of COSY would be to confirm the geminal coupling between the two diastereotopic protons of the -CH₂- group at C4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This would definitively link the proton signals for the methyl and methoxy groups to their corresponding carbon signals and connect the methylene proton signals to the C4 carbon signal.

Correlations from the gem-dimethyl protons to the C1 (carbonyl), C2 (quaternary), and C4 (methylene) carbons.

Correlations from the methoxy protons to the C3 (ketal) carbon.

Correlations from the methylene protons to the C1, C2, and C3 carbons.

Together, these 2D NMR techniques provide a comprehensive and definitive confirmation of the connectivity and, therefore, the complete structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The four-membered ring of a cyclobutanone (B123998) introduces significant ring strain, which influences its vibrational frequencies.

C=O Stretch: The most prominent feature in the IR spectrum of a cyclobutanone is the carbonyl (C=O) stretching vibration. Due to increased ring strain, this band appears at a higher frequency (typically 1780–1800 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹). nist.gov This high-frequency absorption is a key diagnostic marker for the cyclobutanone moiety.

C-C Ring Vibrations: Stretching and bending vibrations of the carbon-carbon bonds within the ring structure give rise to a series of absorptions in the fingerprint region (below 1500 cm⁻¹).

CH₂ Vibrations: The methylene group in the ring will exhibit characteristic stretching vibrations just below 3000 cm⁻¹ and bending (scissoring) vibrations around 1450 cm⁻¹.

The dimethoxy ketal group has distinct vibrational signatures that are readily identifiable.

C-O Stretching: The most characteristic feature of the ketal functionality is the strong C-O stretching bands. Ketal structures typically show multiple strong absorption bands in the 1200–1000 cm⁻¹ region of the IR spectrum, corresponding to the asymmetric and symmetric stretching modes of the C-O-C linkage.

C-H Stretching: The methyl protons of the methoxy groups and the gem-dimethyl groups contribute to the C-H stretching absorption bands in the 2950–2850 cm⁻¹ region.

Table 3: Predicted Diagnostic IR and Raman Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Ketone (C=O) | Stretch | 1780 - 1800 | Strong |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Ketal (C-O-C) | Asymmetric/Symmetric Stretch | 1000 - 1200 | Strong, Multiple Bands |

| CH₂ (Ring) | Scissoring | ~1450 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of its ions. wikipedia.org For this compound, mass spectrometry provides crucial data for confirming its molecular formula and understanding its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass of an ion with very high accuracy (typically to within 0.005 Da), allowing for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₉H₁₆O₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The theoretical exact mass is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. This precise measurement is critical for unequivocally confirming the molecular formula of the synthesized compound.

Table 1: Elemental Composition and Exact Mass of this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total | | Theoretical Exact Mass | 172.109745 |

An experimentally determined HRMS value that matches this theoretical exact mass provides strong evidence for the elemental formula C₉H₁₆O₃.

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. wikipedia.org The resulting fragmentation pattern is a unique fingerprint that helps in elucidating the molecule's structure. For cyclobutane derivatives, characteristic fragmentation pathways include the cleavage of substituents and the opening of the cyclobutane ring. mtak.hu

For this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: The bonds adjacent to the carbonyl group (C=O) are susceptible to cleavage. miamioh.edu This can lead to the loss of a methyl group (•CH₃) from the C2 position or the loss of the C2-C3 bond. A primary mode of fragmentation for ketones is this alpha-cleavage. miamioh.edu

Loss of Methoxy Group: The methoxy groups (-OCH₃) at the C3 position are potential leaving groups. The loss of a methoxy radical (•OCH₃) would result in a fragment ion at m/z 141. Subsequent loss of a methyl group could also occur.

Ring Opening: The cyclobutane ring can open through the rupture of C-C bonds. mtak.hu For substituted cyclobutanes, the most substituted ring C-C bond often cleaves first. mtak.hu This can be followed by further rearrangements and cleavage events, leading to a complex pattern of smaller fragments. For instance, a common pathway is the cleavage of the ring into two ethylene-like fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | m/z (Nominal) |

|---|---|---|

| [M]+• | Molecular Ion | 172 |

| [M - CH₃]+ | Loss of a methyl radical | 157 |

| [M - OCH₃]+ | Loss of a methoxy radical | 141 |

| [M - CO]+• | Loss of carbon monoxide | 144 |

| [M - C₃H₆O]+• | McLafferty-type rearrangement (loss of acetone) | 114 |

| [C₅H₉O₂]+ | Cleavage product | 101 |

X-ray Crystallography for Solid-State Structural Conformation (if available for related derivatives)

While a specific crystal structure for this compound is not publicly available, analysis of related cyclobutane derivatives provides insight into the expected structural features. For example, the X-ray crystal structure of dimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate, a highly substituted cyclobutane, has been determined. researchgate.net

In this related structure, the cyclobutane ring is not perfectly planar, exhibiting a puckered conformation. The bond lengths within the cyclobutane ring were reported to be between 1.551 Å and 1.576 Å. researchgate.net Such data from related compounds allows chemists to build accurate models and predict the solid-state conformation of this compound. If a suitable crystal of the target compound were obtained, X-ray diffraction would unambiguously determine its molecular geometry, including the puckering of the four-membered ring and the spatial orientation of the dimethyl and dimethoxy substituents.

Table 3: Example Crystallographic Data for a Related Substituted Cyclobutane Derivative

| Parameter | Value |

|---|---|

| Crystal System | (Not specified) |

| Space Group | (Not specified) |

| C1-C2 Bond Length | 1.551(2) Å |

| C2-C3 Bond Length | 1.572(2) Å |

| C3-C4 Bond Length | 1.576(2) Å |

| C4-C1 Bond Length | 1.552(2) Å |

Data from a related compound: dimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate. researchgate.net

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate |

| Acetone |

Theoretical and Computational Investigations of 3,3 Dimethoxy 2,2 Dimethylcyclobutan 1 One

Electronic Structure and Reactivity Studies Using Quantum Chemistry

Quantum chemistry calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape, which in turn dictate its reactivity.

Ab initio and Density Functional Theory (DFT) are two of the most widely used computational methods for determining the ground state properties of molecules. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods calculate the electron density to determine the molecule's properties. cuny.edu For a molecule like 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one, these calculations can predict key structural and electronic features.

DFT calculations, often using functionals like B3LYP, are particularly effective for optimizing molecular geometry and predicting electronic properties. nih.gov The ground state geometry of the cyclobutanone (B123998) ring is known to be puckered, and calculations can determine the precise bond lengths, bond angles, and the puckering angle. worldscientific.com The substitution with gem-dimethyl and gem-dimethoxy groups is expected to influence these parameters due to steric and electronic effects. The methoxy (B1213986) groups, in particular, can alter the electron distribution and dipole moment of the molecule. nih.gov

Calculations would reveal the distribution of electron density, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and the methoxy oxygen atoms. The molecular electrostatic potential (MEP) map, another output of these calculations, visually represents the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. niscpr.res.in

Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Note: These are hypothetical values based on typical results for similar substituted cyclobutanones.)

| Property | Predicted Value | Methodological Basis |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP/6-311++G |

| HOMO Energy | ~ -6.5 eV | DFT/B3LYP/6-311++G |

| LUMO Energy | ~ +1.5 eV | DFT/B3LYP/6-311++G |

| HOMO-LUMO Gap | ~ 8.0 eV | DFT/B3LYP/6-311++G |

| Puckering Angle | ~ 15° - 25° | MP2/6-311G** worldscientific.com |

Understanding the reactivity of this compound requires the study of its potential reaction pathways. Transition state theory (TST) is a cornerstone for this, explaining reaction rates by assuming a quasi-equilibrium between reactants and activated transition state complexes. wikipedia.org Computational methods are employed to locate the transition state—a saddle point on the potential energy surface—and to map the reaction coordinate, which represents the progress of a chemical reaction. numberanalytics.comarxiv.org

For cyclobutanones, photochemical reactions, such as α-cleavage (Norrish Type I reaction), are of significant interest. Upon photoexcitation, the molecule can undergo ring-opening to form diradical intermediates, which can then lead to various fragmentation products. aip.orgaip.org Quantum dynamics simulations can model the excited-state dynamics following photoexcitation, identifying conical intersections that facilitate non-radiative relaxation back to the ground state or to product formation. ucl.ac.uk Computational studies can calculate the potential energy surfaces for these processes, determining the activation energies and the structures of the transition states. aip.orgresearchgate.net For instance, a reaction coordinate could be defined by the stretching of a C-C bond in the cyclobutane (B1203170) ring. numberanalytics.com

Table 2: Hypothetical Activation Energies for a Plausible Reaction Pathway (Note: These are illustrative values for a hypothetical ring-opening reaction based on known cyclobutanone chemistry.)

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) | Computational Approach |

| Step 1 | α-Cleavage | 5 - 10 | CASSCF/CASPT2 |

| Step 2 | Decarbonylation | 15 - 25 | DFT (B3LYP) |

Conformational Analysis and Ring Puckering Dynamics

The four-membered ring of cyclobutane is not planar. It adopts a puckered or "butterfly" conformation to relieve torsional strain caused by the eclipsing of hydrogen atoms on adjacent carbons. libretexts.orgutdallas.edu

The puckering motion of the cyclobutane ring can be described by a potential energy surface (PES). youtube.com For cyclobutanone, the ring is also puckered, and the barrier to inversion between the two equivalent puckered conformations can be determined computationally. Theoretical calculations predict a puckered structure for cyclobutanone, deviating from planarity. worldscientific.com The potential energy surface for this puckering can be mapped by systematically varying the ring's dihedral angles and calculating the energy at each point. This mapping reveals the minimum energy conformations (the puckered structures) and the transition state for their interconversion (the planar structure). worldscientific.com

Substituents on the cyclobutane ring have a significant impact on its conformation and strain energy. The total ring strain in cyclobutane is approximately 26.4 kcal/mol, arising from both angle strain and torsional strain. utdallas.edu The introduction of substituents, such as the gem-dimethyl and gem-dimethoxy groups in this compound, can alter this value.

The Thorpe-Ingold effect suggests that gem-disubstitution on a ring can decrease the endocyclic bond angle, which can, in turn, affect the ring strain. nih.gov The bulky methyl and methoxy groups will introduce new steric interactions that influence the preferred puckering angle and the barrier to ring inversion. The methoxy groups can also exert electronic effects through hyperconjugation. rsc.org Computational studies on similar substituted cyclobutanes have shown that substituents can either increase or decrease the strain energy depending on their nature and position. nih.gov

Table 3: Comparison of Ring Strain Energies (Note: Values for the substituted compound are hypothetical estimates based on general principles.)

| Compound | Total Ring Strain (kcal/mol) | Key Contributing Factors |

| Cyclobutane | 26.4 utdallas.edu | Angle strain, Torsional strain |

| This compound | ~20 - 25 | Angle strain, Torsional strain, Steric interactions from substituents |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. frontiersin.org Methods like DFT can provide reliable predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra. comporgchem.com

For this compound, the most characteristic feature in its IR spectrum would be the carbonyl (C=O) stretching vibration. In cyclobutanone, this peak appears at a higher frequency than in acyclic ketones due to increased ring strain. Computational methods can predict the vibrational frequencies and intensities, which can be compared with experimental data. worldscientific.comresearchgate.net

NMR spectroscopy is a powerful technique for structure elucidation, and computational methods can accurately predict both ¹H and ¹³C chemical shifts. github.io For the target molecule, distinct signals would be expected for the two methyl groups, the two methoxy groups, and the ring carbons. The chemical shifts are sensitive to the local electronic environment and the molecule's conformation. By calculating the NMR parameters for different possible conformers and performing a Boltzmann-weighted average, a predicted spectrum that closely matches experimental results can be obtained. comporgchem.com

Table 4: Predicted Spectroscopic Data for this compound (Note: These are estimated values based on typical ranges for the functional groups in a strained ring environment.)

| Spectroscopic Data | Predicted Value | Notes |

| IR Frequency | ||

| C=O Stretch | 1780 - 1800 cm⁻¹ | Elevated frequency due to ring strain |

| C-O Stretch | 1050 - 1150 cm⁻¹ | Characteristic of the methoxy groups |

| ¹³C NMR Chemical Shift | ||

| C=O | 200 - 215 ppm | Carbonyl carbon |

| C(CH₃)₂ | 45 - 55 ppm | Quaternary carbon with methyl groups |

| C(OCH₃)₂ | 90 - 100 ppm | Quaternary carbon with methoxy groups |

| CH₃ | 20 - 30 ppm | Methyl carbons |

| OCH₃ | 50 - 60 ppm | Methoxy carbons |

| ¹H NMR Chemical Shift | ||

| CH₃ | 1.1 - 1.4 ppm | Methyl protons |

| OCH₃ | 3.2 - 3.5 ppm | Methoxy protons |

Molecular Dynamics Simulations for Kinetic and Thermodynamic Insights

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape, reaction dynamics, and thermodynamic properties of molecules. For a substituted cyclobutanone like this compound, MD simulations can provide valuable insights into the kinetics and thermodynamics of its various chemical transformations.

Recent advancements in computational chemistry have enabled detailed simulations of photochemical processes in cyclobutanone. aip.orgaip.orgucl.ac.ukbarbatti.orgwhiterose.ac.uk These simulations, often employing quantum mechanics/molecular mechanics (QM/MM) methods, can trace the trajectory of the molecule from an electronically excited state back to the ground state, revealing the intricate details of bond-breaking and bond-forming events. ucl.ac.uk For this compound, MD simulations could be employed to study the photochemically induced Norrish Type I reaction, a characteristic reaction of cyclic ketones. This would involve simulating the excitation of the carbonyl group, followed by the cleavage of the α-carbon-carbonyl carbon bond to form a diradical intermediate.

Such simulations can elucidate the timescale of these events and the influence of the methoxy and methyl substituents on the stability and subsequent reaction pathways of the diradical. Furthermore, MD simulations can be used to calculate thermodynamic properties such as free energy barriers for various reaction pathways, providing a deeper understanding of the factors controlling the kinetic and thermodynamic favorability of different products.

Table 1: Representative Data from Molecular Dynamics Simulations of Cyclobutanone Photochemistry

| Parameter | Value | Description |

| S2 state lifetime | Varies (femtoseconds to picoseconds) | The lifetime of the initially excited electronic state, which is highly dependent on the computational method used. barbatti.org |

| Primary Photoproducts | Acyl-alkyl diradical | Formed upon α-cleavage following photoexcitation. |

| Secondary Photoproducts | Ethylene and ketene (B1206846), cyclopropane (B1198618) and carbon monoxide | Formed from the subsequent reactions of the diradical intermediate. |

This table presents generalized findings from computational studies on the parent cyclobutanone and is intended to be illustrative of the types of data obtainable from MD simulations.

Investigation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms and identifying plausible reaction pathways. researchgate.netnih.gov For this compound, DFT calculations can be used to investigate various thermally and photochemically induced reactions.

A cornerstone of cyclobutane and cyclobutanone chemistry is the involvement of diradical intermediates, particularly in photochemical reactions. rsc.orgscholarsresearchlibrary.com The Norrish Type I cleavage of this compound would lead to the formation of a 1,4-acyl-alkyl diradical. The fate of this diradical is multifaceted and can be explored computationally.

Computational studies on analogous systems have shown that these diradicals can undergo several competing reactions:

Decarbonylation: Loss of carbon monoxide to form a 1,3-diradical, which can then cyclize to form a cyclopropane derivative or undergo further fragmentation.

Intramolecular disproportionation: Hydrogen atom transfer to form an unsaturated aldehyde or ketone.

Ring closure: Re-formation of the cyclobutanone ring, potentially leading to stereoisomerization.

DFT calculations can be used to determine the activation energies for each of these pathways, providing a theoretical prediction of the major reaction products. The presence of the gem-dimethyl and gem-dimethoxy groups on the cyclobutane ring of the target molecule would significantly influence the stability and reactivity of the diradical intermediate, a factor that can be precisely quantified through computational modeling.

Computational modeling is a powerful tool for rationalizing and predicting the stereoselectivity and regioselectivity of chemical reactions. nih.govnih.govmdpi.com In the context of this compound, theoretical calculations can provide insights into the factors governing the stereochemical outcome of its reactions. For instance, in the photochemical ring-opening and subsequent ring-closure, the stereochemistry of the starting material can be either retained or inverted. DFT calculations of the transition state energies for different stereochemical pathways can explain the experimentally observed product distributions.

Similarly, for reactions involving ring expansion or rearrangement, computational studies can predict the regioselectivity. For example, in a Baeyer-Villiger oxidation, the migratory aptitude of the adjacent carbon atoms can be assessed computationally to predict which C-C bond will migrate, leading to the formation of a specific lactone regioisomer. The electronic and steric effects of the methoxy and methyl substituents would play a crucial role in determining these outcomes, and their influence can be systematically studied using computational methods. researchgate.net

Table 2: Calculated Activation Energies for Competing Pathways of a Diradical Intermediate (Hypothetical Data for an Analogous System)

| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Outcome |

| Decarbonylation | 15.2 | Formation of a cyclopropane derivative and CO |

| Intramolecular Disproportionation | 12.5 | Formation of an unsaturated aldehyde |

| Ring Closure (retention) | 8.9 | Reformation of the starting cyclobutanone |

| Ring Closure (inversion) | 10.1 | Formation of the stereoisomer of the cyclobutanone |

This table is a hypothetical representation based on typical values found in computational studies of cyclobutanone photochemistry and serves to illustrate how computational data can be used to predict reaction outcomes.

In-depth Analysis of the Synthetic Utility of this compound in Organic Chemistry Remains a Niche Area of Study

The inherent strain of the cyclobutane ring makes it a potentially valuable synthetic intermediate for various ring-opening and ring-expansion reactions. For instance, the Beckmann rearrangement of cyclobutanone oximes is a known strategy for the synthesis of γ-lactams. rsc.org Similarly, gem-dimethylcyclobutane moieties are recognized as important structural motifs present in a range of natural products. nih.govresearchgate.net Methodologies for the enantioselective synthesis of such structures are of significant interest to the synthetic community. nih.govresearchgate.net

The construction of complex molecular architectures, including spirocyclic and bicyclic systems, often employs versatile building blocks that can undergo controlled transformations. bohrium.comnih.govnih.gov Spirocycles, in particular, are increasingly recognized for their unique three-dimensional structures, which are of interest in medicinal chemistry and drug discovery. bohrium.comnih.gov

Furthermore, the synthesis of biologically relevant nitrogen-containing heterocycles like pyrrolidones and γ-lactams is a cornerstone of modern organic and medicinal chemistry. organic-chemistry.orgbeilstein-journals.org These structures are present in a vast number of pharmaceuticals and natural products. nih.govmdpi.comsci-hub.se Research into novel synthetic routes to access these frameworks, including rearrangements and multi-component reactions, is an active area of investigation. organic-chemistry.orgnih.gov

However, the specific role of this compound as a precursor in these strategic applications is not prominently featured in the available scientific databases. This suggests that its use as a key building block for the synthesis of highly functionalized cyclopentanones, cyclohexanones, spirocycles, bicyclic systems, pyrrolidones, and other heterocycles, or as a critical intermediate in the total synthesis of complex natural products, may be either under-explored or detailed in highly specialized literature not captured by general searches. Further investigation into niche chemical literature would be necessary to uncover any specific studies detailing the synthetic utility of this particular compound according to the outlined applications.

Synthetic Utility and Strategic Applications of 3,3 Dimethoxy 2,2 Dimethylcyclobutan 1 One in Organic Synthesis

Development of Novel Retrosynthetic Strategies Leveraging the Ketal Functionality and Ring Strain in Complex Molecule Synthesis

The unique structural features of 3,3-dimethoxy-2,2-dimethylcyclobutan-1-one, namely the protective ketal functionality and the inherent ring strain of the cyclobutane (B1203170) core, have positioned it as a valuable building block in the strategic design of complex organic molecules. Retrosynthetic analysis, a problem-solving technique in which a target molecule is deconstructed into simpler precursors, often reveals innovative pathways that capitalize on the latent reactivity of this versatile compound.

The presence of the dimethoxy ketal serves a dual purpose in retrosynthetic planning. Primarily, it acts as a robust protecting group for the ketone, allowing for selective transformations on other parts of a molecule without interference from the otherwise reactive carbonyl group. This protection is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions to unmask the ketone at a desired stage of the synthesis. This strategy simplifies complex synthetic sequences by minimizing the need for multiple protection and deprotection steps.

Furthermore, the significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) is a powerful driving force for a variety of synthetic transformations. In a retrosynthetic sense, this strain can be viewed as a "molecular spring," poised to release its energy through strategic bond cleavages and rearrangements. This has led to the development of novel retrosynthetic disconnections that would not be feasible with more stable carbocyclic systems.

A prominent example of leveraging these features is in the synthesis of natural products containing the gem-dimethylcyclobutane motif, such as the insect pheromone grandisol (B1216609). A retrosynthetic approach to grandisol can envision a disconnection of the cyclobutane core, leading back to a precursor that can be formed via a photochemical [2+2] cycloaddition. In this context, this compound or its synthetic precursors become key strategic intermediates.

The general retrosynthetic strategy can be outlined as follows:

Target Molecule Disconnection: Identify the gem-dimethylcyclobutane core within the complex target molecule.

Key Intermediate Identification: Retrosynthetically cleave the cyclobutane ring to identify a simpler, often acyclic or larger ring precursor. In many strategies, this leads back to a substituted cyclobutanone (B123998).

Leveraging the Ketal: The presence of the ketal in this compound allows for nucleophilic additions or other modifications to the molecule without affecting the carbonyl group. In a forward sense, this enables the construction of complex side chains before the ketone is needed for further reactions.

Harnessing Ring Strain: Ring-expansion reactions are a powerful application of the inherent strain. For instance, treatment of a cyclobutanol (B46151) derived from this compound with acid can induce a pinacol-type rearrangement, expanding the four-membered ring to a five-membered cyclopentanone. This provides a retrosynthetic pathway to cyclopentanoid natural products.

Below is a data table summarizing key retrosynthetic strategies and the corresponding forward reaction types that leverage the unique properties of this compound.

| Retrosynthetic Strategy | Key Disconnection/Transform | Forward Reaction Type | Role of Ketal Functionality | Role of Ring Strain | Target Molecule Class |

| Pheromone Synthesis | C-C bond formation adjacent to the cyclobutane ring | Grignard reaction, Wittig reaction | Protection of the ketone during side-chain elaboration | Provides the core strained ring structure | Insect Pheromones (e.g., Grandisol) |

| Cyclopentanoid Synthesis | Ring expansion of the cyclobutane | Acid-catalyzed pinacol (B44631) rearrangement | Protection of the ketone prior to reduction to the corresponding alcohol | Driving force for the ring expansion | Substituted Cyclopentanones |

| Photochemical Precursor | [2+2] Cycloaddition | Photochemical cycloaddition of a ketene (B1206846) acetal (B89532) and an alkene | The dimethoxy group is part of the ketene acetal precursor | Formation of the strained four-membered ring | Cyclobutane-containing natural products |

Detailed research findings have demonstrated the viability of these strategies. For instance, the synthesis of grandisol has been achieved through pathways that utilize a protected 2,2-dimethylcyclobutanone derivative. The ketal allows for the introduction of the hydroxymethyl and isopropenyl side chains through standard organometallic and olefination reactions. Subsequent deprotection of the ketal can then reveal the ketone for further functionalization or, in some routes, the precursor alcohol is carried through to the final product.

The development of these novel retrosynthetic strategies highlights the synthetic power of this compound. By viewing the ketal not just as a passive protecting group, but as a strategic element that enables selective reactivity, and by recognizing the potential energy stored in the strained cyclobutane ring, chemists can devise more efficient and elegant routes to complex molecular targets.

Emerging Trends and Future Perspectives in the Research of 3,3 Dimethoxy 2,2 Dimethylcyclobutan 1 One

Development of Green Chemistry Approaches for Synthesis and Transformation

The principles of green chemistry are increasingly influencing the synthesis and modification of complex molecules, including cyclobutanone (B123998) derivatives. Research is actively pursuing more sustainable and environmentally benign methodologies to replace traditional synthetic routes that often rely on harsh conditions or hazardous reagents.

Key green approaches being developed include:

Alternative Energy Sources: Microwave-assisted synthesis and photochemical reactions using visible light are being explored to reduce energy consumption and reaction times. georgiasouthern.eduacs.org For instance, solid-state photoreactions represent a green method for creating cyclobutane (B1203170) rings from cinnamic acid derivatives. georgiasouthern.edu Visible-light photocatalysis, in particular, offers a mild and scalable approach for reactions like [2+2] cycloadditions. acs.org

Biocatalysis: The use of enzymes and whole-cell systems for transformations such as the enantioselective Baeyer–Villiger oxidation of cyclobutanones is a promising eco-friendly strategy. nih.gov Biocatalytic methods offer high selectivity under mild conditions, minimizing waste and avoiding the use of heavy metal catalysts. nih.govresearchgate.net

Organocatalysis: Metal-free catalytic systems are being developed to perform key transformations on cyclobutane scaffolds. nih.gov These catalysts are often derived from naturally occurring amino acids and can be used in environmentally friendly solvents like brine, reducing the reliance on volatile organic compounds. nih.gov

Sustainable Catalysts: A novel approach involves the use of "ecocatalysts," which are derived from the biomass of metal-accumulating plants. mdpi.com This strategy not only provides a renewable source of catalysts but also contributes to the remediation of contaminated environments. mdpi.com

These developments are paving the way for more sustainable manufacturing processes for fine chemicals and pharmaceutical intermediates based on the cyclobutanone framework.

Catalytic Asymmetric Reactions Utilizing Cyclobutanone Ketal Scaffolds

The synthesis of enantioenriched cyclobutanes is of paramount importance due to their prevalence in biologically active molecules and natural products. researchgate.net Cyclobutanone ketals, such as 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one, serve as valuable prochiral substrates in a variety of catalytic asymmetric reactions, enabling the construction of complex, stereochemically defined molecules.

Recent advancements in this area are summarized in the table below:

| Reaction Type | Catalyst System | Key Features |

| Asymmetric Arylation | Rhodium(I) with chiral diene ligands | Desymmetrization of cyclobutenone ketals provides chiral enol ethers, which are versatile synthetic intermediates. The reaction is fast and proceeds under mild conditions. |

| Intramolecular Cyclization | Cationic Rhodium(I) with DTBM-segphos | C-C bond activation of cyclobutanones followed by enantioselective cyclization with alkynes yields complex bridged bicyclic scaffolds with excellent enantioselectivity. nih.gov |

| Biocatalytic Desymmetrization | Monooxygenases (e.g., CHMO, PAMO) | Enzymes catalyze enantioselective Baeyer-Villiger oxidation of symmetric cyclobutanones to produce chiral γ-lactones, which are valuable building blocks. nih.govresearchgate.net |

| Homoconjugate Addition | Copper catalysts with chiral ligands | Following an initial Rh-catalyzed bicyclobutane formation, a subsequent Cu-catalyzed homoconjugate addition allows for the construction of densely functionalized, enantiomerically enriched cyclobutanes in a one-pot process. nih.gov |

These methods highlight the utility of the cyclobutanone ketal scaffold in asymmetric synthesis, providing access to a wide range of chiral building blocks that were previously difficult to obtain.

Photochemical and Electrochemical Activations for Novel Reactivity

Light and electricity offer unique and powerful ways to activate molecules, often leading to reactivity that is inaccessible through traditional thermal methods. For cyclobutanone derivatives, these activation strategies are enabling novel synthetic transformations.

Photochemical Activation: The [2+2] photocycloaddition is a cornerstone of cyclobutane synthesis, involving the light-induced reaction of two olefin units. acs.org This method is highly effective for constructing the four-membered ring. Recent research has focused on making these reactions more selective and sustainable. researchgate.net Visible-light photocatalysis, using sensitizers like ruthenium or iridium complexes, allows these cycloadditions to proceed under milder conditions, avoiding the need for high-energy UV radiation. acs.orgorganic-chemistry.org This approach has been successfully applied to the synthesis of complex natural products and unnatural amino acids. acs.orgkib.ac.cn The photochemistry of cyclobutanone itself is complex, involving pathways such as decarbonylation and cycloelimination that compete with ring-opening, providing a rich field for mechanistic studies. researchgate.netarxiv.orgaip.org

Electrochemical Activation: Electrochemistry provides an alternative, reagent-free method for activating cyclobutane rings. nih.govresearchgate.net Anodic oxidation of donor-acceptor (D-A) substituted cyclobutanes can induce a C(sp³)–C(sp³) bond cleavage, forming highly reactive radical cations. nih.gov This activation mode has been harnessed for the formal insertion of molecular oxygen into the cyclobutane ring, leading to the formation of γ-hydroxy ketones and 1,2-dioxanes. nih.gov This electrocatalytic approach represents a novel strategy for the selective functionalization of strained ring systems, opening new avenues for synthetic exploration. nih.govresearchgate.net

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research. While specific applications to this compound are still emerging, the general methodologies hold immense promise for accelerating discovery and development in cyclobutane chemistry.

Potential applications include:

Reaction Prediction: ML models can be trained on existing reaction data to predict the outcomes of new, untested reactions involving cyclobutanone scaffolds. This can help chemists prioritize experiments and avoid unproductive synthetic routes.

Optimization of Conditions: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for yield, selectivity, or sustainability. This would be particularly valuable for optimizing the complex asymmetric catalytic reactions described in section 7.2.

Discovery of Novel Reactions: By analyzing large chemical databases, ML can identify hidden patterns in reactivity and propose entirely new transformations. This data-driven approach could uncover novel ways to synthesize or functionalize cyclobutanone ketals, moving beyond established reaction classes.

Retrosynthesis Planning: AI tools are being developed to assist in planning the synthesis of complex molecules. These tools could suggest efficient synthetic routes to target molecules containing the cyclobutane ketal core, potentially incorporating newly discovered or optimized reactions.

The integration of these computational tools with automated robotic platforms could further accelerate the pace of research, allowing for high-throughput screening and optimization of reactions involving compounds like this compound.

Exploration of Advanced Applications Based on Cyclobutane Ketal Structures in Materials Science

The rigid and well-defined three-dimensional structure of the cyclobutane ring makes it an attractive building block for advanced materials. While research into materials derived specifically from this compound is nascent, the broader class of cyclobutane structures is being explored for various applications in materials science.

A key area of development is in the synthesis of novel polymers. nih.gov Solution-state [2+2] photopolymerization of monomers containing cinnamate (B1238496) or related functionalities allows for the creation of cyclobutane-based polyesters and polyamides. nih.gov These materials are of significant interest for several reasons:

Sustainability: They can be derived from renewable resources and are being investigated for their potential biodegradability.

Thermal Properties: The rigid cyclobutane units in the polymer backbone can impart high thermal stability.

Scalability: The development of continuous flow polymerization methods is enabling the synthesis of these materials on a larger scale, which is crucial for practical applications. nih.gov

Furthermore, the unique spirocyclic nature of related compounds, such as spiro[3.3]heptanes, is being utilized in the design of metal-organic frameworks (MOFs). The distinct three-dimensional geometry of these spiro ligands can be used to create tailored pore environments within the MOF, leading to materials with excellent gas sorption and separation properties. The structural rigidity and stereochemical complexity of cyclobutane ketal derivatives suggest their potential as unique synthons for creating polymers, liquid crystals, and other functional materials with precisely controlled architectures and properties.

Q & A

Q. 1.1. What are the primary synthetic routes for 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one, and what experimental parameters are critical for yield optimization?

Answer: Synthesis typically involves cyclization of diketones or ketones under methoxylation conditions. Key parameters include:

- Temperature control : Maintaining 0–5°C during methoxylation prevents side reactions like over-oxidation or ring-opening .

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity for cyclobutane ring formation .

- Reaction time : Extended times (>24 hours) improve cyclization efficiency but may increase impurities; HPLC monitoring is recommended .

Q. 1.2. What spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) peaks at δ 3.2–3.4 ppm and carbonyl (C=O) at ~210 ppm. Cyclobutane ring protons show characteristic splitting due to ring strain .

- X-ray crystallography : Resolves bond angles (e.g., ~88° for cyclobutane C-C-C) and confirms stereochemistry .

- IR spectroscopy : Confirms C=O stretch at ~1740 cm⁻¹ and methoxy C-O stretches at ~1100 cm⁻¹ .

Q. 1.3. How is this compound utilized as an intermediate in organic synthesis?

Answer:

- Building block for strained systems : Its rigid cyclobutane ring is used to synthesize polycyclic compounds (e.g., cubane derivatives) via [2+2] photocycloadditions .

- Protecting group strategies : The methoxy groups can be selectively deprotected under acidic conditions (e.g., HCl/MeOH) for subsequent functionalization .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported reaction yields for methoxylation of 2,2-dimethylcyclobutanone precursors?

Answer: Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve methoxylation efficiency but may stabilize intermediates, altering kinetics. Compare yields across solvents (e.g., DMF vs. THF) .

- Byproduct analysis : Use GC-MS to identify side products like 3,3-dimethoxy-2-methylbutanone, which forms via ring-opening at >20°C .

- Catalyst recycling : Residual BF₃ in reused catalysts may reduce activity; quantify via titration and adjust loading .

Q. 2.2. What strategies are recommended for optimizing enantioselective synthesis of this compound derivatives?

Answer:

- Chiral auxiliaries : Use (R)-BINOL-derived catalysts to induce asymmetry during cyclization (e.g., 80% ee achieved with 10 mol% catalyst) .

- Dynamic kinetic resolution : Combine Pd/C with chiral ligands to racemize intermediates, improving enantiomeric excess .

- Computational modeling : DFT calculations predict transition states to guide ligand design (e.g., ∆G‡ differences <2 kcal/mol favor desired enantiomer) .

Q. 2.3. How can mechanistic studies elucidate the role of this compound in suppressing NF-κB signaling in inflammatory models?

Answer:

- Kinetic assays : Measure IC₅₀ values for NF-κB inhibition using TNF-α-stimulated reporter cells (e.g., HEK293-NF-κB-luc). Compare with structural analogs to identify critical substituents .

- HO-1 induction : Quantify HO-1 mRNA via qPCR to assess if anti-inflammatory effects are NRF2-dependent .

- Molecular docking : Simulate interactions between the compound and IKKβ’s ATP-binding pocket to rationalize inhibition .

Q. 2.4. What analytical approaches are used to distinguish between regioisomers in methoxy-substituted cyclobutane derivatives?

Answer:

- NOESY NMR : Correlates spatial proximity of methoxy groups; e.g., 3,3-dimethoxy isomers show cross-peaks between OCH₃ and adjacent methyl groups .

- High-resolution MS/MS : Fragmentation patterns differ; 3,3-isomers produce m/z 58 (C₂H₆O₂⁺) via retro-Diels-Alder cleavage .

- Vibrational circular dichroism (VCD) : Resolves absolute configuration of regioisomers by comparing experimental and computed spectra .

Methodological Considerations

Q. 3.1. Experimental Design for Stability Studies Under Physiological Conditions

Q. 3.2. Addressing Reproducibility Challenges in Scale-Up Synthesis

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing hot spots that cause ring-opening .

- In-line PAT tools : Raman spectroscopy monitors reaction progress in real time, adjusting feed rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.